molecular formula C25H27N3O3S B3000523 1-(4-Butoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203257-74-2

1-(4-Butoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B3000523
CAS No.: 1203257-74-2
M. Wt: 449.57
InChI Key: AZBRPRJVKQPVOO-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that features a unique combination of functional groups, including a butoxyphenyl group, a thiophene-2-carbonyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Thiophene-2-carbonyl Group: This step often involves acylation reactions using thiophene-2-carbonyl chloride in the presence of a base such as pyridine.

    Attachment of the Butoxyphenyl Group: This can be done through nucleophilic substitution reactions where a butoxyphenyl halide reacts with an amine group on the tetrahydroquinoline core.

    Formation of the Urea Linkage: The final step involves the reaction of the amine with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Butoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-(4-Butoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
  • 1-(4-Ethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Comparison: Compared to its analogs, 1-(4-Butoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea may exhibit different physical and chemical properties due to the longer butoxy chain. This can affect its solubility, reactivity, and interaction with biological targets, making it unique in its applications.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-2-3-15-31-21-11-8-19(9-12-21)26-25(30)27-20-10-13-22-18(17-20)6-4-14-28(22)24(29)23-7-5-16-32-23/h5,7-13,16-17H,2-4,6,14-15H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBRPRJVKQPVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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